Home > Products > Building Blocks P16948 > 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one
8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one - 438621-58-0

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

Catalog Number: EVT-1614461
CAS Number: 438621-58-0
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative exhibiting cytotoxic potential against human leukemia cell lines (K562, HL60, and U937 cells) [, ].

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

  • Compound Description: Ro 64-6198 is a small molecule NOP receptor-selective, full agonist that exhibits systemic activity and brain permeability [, ]. It has been studied for its role in modulating pain, anxiety, and motor behaviors.

8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a potential dopamine D2 receptor radioligand for SPECT imaging. It exhibits high affinity for the dopamine D2 receptor (Ki = 1.9 nM) and good selectivity over serotonin 5HT2 receptors (Ki 5HT2/D2 = 16.7) [, ].

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: This compound is a potent and selective phospholipase D2 (PLD2) inhibitor with an IC50 of 20 nM. It displays 75-fold selectivity over PLD1 and possesses a favorable DMPK profile [, ].

8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (4) and its 5-fluoro analogue (18)

  • Compound Description: These compounds act as agonists at the nociceptin/orphanin FQ receptor (NOP) with EC50 values in the submicromolar range []. The R-(+) enantiomer of compound 4 displays higher potency with a pEC50 of 7.34.

8-(5,8-Dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1a)

  • Compound Description: This compound served as a lead compound for developing a series of optimized ligands targeting the human ORL1 (orphanin FQ/nociceptin) receptor [].

8-(5-Methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1p)

  • Compound Description: This compound is a high-affinity, potent ORL1 receptor agonist with good selectivity against other opioid receptors [].

8-Acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1q)

  • Compound Description: This compound is a high-affinity, potent ORL1 receptor agonist with moderate selectivity against other opioid receptors [].

1-Hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one and its (±)-3-methyl Homologue

  • Compound Description: These compounds are capable of enhancing the sensitivity of P388 and L1210 leukemias to the anticancer drugs cisplatin and cyclophosphamide in mice models [, ].

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3)

  • Compound Description: This compound and related derivatives were investigated for their potential antipsychotic activity. It exhibits a wider separation between efficacious doses and catalepsy-inducing doses compared to some analogues [, , ].

8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

  • Compound Description: LMD-009 is a novel, selective CCR8 nonpeptide agonist that stimulates chemotaxis, inositol phosphate accumulation, and calcium release with high potency [].

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

  • Compound Description: This compound displays potent and selective tachykinin NK2 receptor antagonist activity [].

8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (26)

  • Compound Description: This compound is a high-affinity, selective antagonist for the 5-HT2 serotonin receptor, displaying over 2,000-fold selectivity over 5-HT1C sites [].
Overview

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C14H19N3OC_{14}H_{19}N_{3}O and a molecular weight of 245.32 g/mol. This compound is characterized by its unique spiro structure, which consists of a piperidine ring fused to an imidazolidinone system through a spiro carbon atom. The presence of the benzyl group at the 8-position provides significant opportunities for further chemical modifications and biological interactions.

Source

The compound has been identified in various chemical databases, including BenchChem and EvitaChem, where it is noted for its potential applications in medicinal chemistry and biological research. It is recognized under the CAS Number 170921-48-9 and is available from multiple chemical suppliers for research purposes.

Classification

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one falls under the category of triazaspiro compounds, which are characterized by their spirocyclic structures containing nitrogen atoms. This classification highlights its potential relevance in medicinal chemistry, particularly in the development of pharmacologically active agents.

Synthesis Analysis

Methods

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Spiroimidazolidinone: The reaction begins with benzylamine reacting with a suitable spirocyclic precursor, such as N-benzyl-4-piperidone, combined with an amino acid amide that is often attached to a solid support.
  2. Reaction Conditions: This reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Technical Details

The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product effectively. Variations in reaction conditions can lead to different derivatives, allowing for the introduction of diverse substituents on the spiropiperidine scaffold.

Molecular Structure Analysis

Structure

The molecular structure of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one features:

  • A spiro carbon connecting two rings: a piperidine and an imidazolidinone.
  • A benzyl group at the 8-position enhances its reactivity and potential biological activity.

Data

X-ray crystallography studies have provided insights into its three-dimensional structure, revealing how spatial arrangements of substituents impact biological interactions.

Chemical Reactions Analysis

Reactions

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form oxides.
  2. Reduction: Reduction reactions with agents such as lithium aluminum hydride can yield various reduced forms.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where alkyl halides or acyl chlorides replace specific groups within the molecule.

Technical Details

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides while substitution can introduce functional groups leading to diverse derivatives.

Mechanism of Action

Process

The mechanism of action for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one primarily involves its interaction with specific biological targets:

  • Inhibition of RIPK1 Activity: The compound has shown potential in blocking necroptosis by inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in various cellular stress responses.

Data

This interaction alters RIPK1's conformation, preventing its activation and thereby mitigating necroptosis-associated tissue damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 187 °C.
  • Solubility: The solubility characteristics vary based on solvent polarity and functional groups present.

Chemical Properties

The compound exhibits reactivity due to the presence of nitrogen atoms capable of undergoing alkylation or acylation reactions. The carbonyl group allows for participation in reduction or condensation reactions, facilitating structural diversification.

Applications

Scientific Uses

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one has several notable applications in scientific research:

  • Medicinal Chemistry: It is being explored for its potential as an anticancer agent and antimicrobial compound.
  • Biological Research: The compound serves as a valuable tool for investigating biochemical pathways and mechanisms due to its ability to bind to various enzymes and proteins.
  • Drug Discovery: Its structural versatility allows for the development of novel compounds targeting G protein-coupled receptors involved in pain modulation and other therapeutic areas.
Synthetic Methodologies and Scaffold Optimization of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

Spirocyclic Core Construction Strategies

The 1,3,8-triazaspiro[4.5]decane scaffold—characterized by a central piperidine ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) moiety—serves as the structural foundation for 8-benzyl derivatives. Synthetic routes prioritize efficient cyclization strategies and substituent incorporation at the N8 position.

Reductive Amination Pathways for Spiro[4.5]decane Formation

Reductive amination stands as the predominant method for constructing the benzyl-substituted spirocyclic core, enabling simultaneous introduction of the N8-benzyl group and ring closure. Two principal approaches exist:

  • Automated Solid-Phase Synthesis (SPS): Utilizing Fmoc-Glycine-Rink amide or Wang resins as solid supports, this method involves sequential coupling with Fmoc-protected amino acids, deprotection, and reaction with N-benzyl-4-piperidone under tailored conditions (toluene/overnight for Rink amide; 2,2-dimethoxypropane/5h for Wang resin). Acidic cleavage yields either 8-benzyl-3-carboxamido (13e) or 3-carboxylic acid (14e) variants. This method delivers high purity (>95% HPLC) and scalability, particularly for combinatorial libraries [1].
  • Solution-Phase Three-Step Synthesis: A cost-effective route starts with urea, diethyl oxalate, and ammonium carbonate under basic conditions (sodium/methanol) to form a primary cyclic intermediate. Subsequent hydrochloric acid treatment generates a secondary product, which undergoes reaction with 2-(benzylamino)acetaldehyde (or equivalent benzylamine precursors) facilitated by potassium ferricyanide. This method avoids expensive catalysts and enables gram-scale production of the unsubstituted hydantoin core prior to N-benzylation [9].

Table 1: Comparative Reductive Amination Strategies for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

MethodKey Reagents/StepsYield (%)Key Advantages
Solid-Phase (SPS)Fmoc-Gly-resin + N-Bn-4-piperidone; Acid cleavage60-75*High purity (>95%); Amenable to automation; R-group versatility
Solution-Phase (3-step)Urea/diethyl oxalate → HCl cyclization → Bn-amine coupling70-80*Low-cost reagents; Gram-scale feasible; Avoids toxic catalysts

*Yields estimated based on analogous procedures in cited references.

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly enhances the efficiency of key cyclization steps in spirocore formation, particularly for ring-closure reactions requiring high activation energy:

  • PPA-Ester Mediated Cyclodehydration: Ethyl polyphosphate (PPE) or trimethylsilyl polyphosphate (PPSE) act as Lewis acid catalysts under microwave conditions, facilitating the intramolecular nucleophilic attack of ω-benzylaminonitrile precursors onto activated cyano groups. Optimal results are achieved using PPE in chloroform (100°C, 5 min) for pyrrolidine-fused spirocycles (5-membered lactam), while PPSE under solvent-free conditions (150°C, 30 min) is essential for piperidine (6-membered) and azepane (7-membered) analogues. This method suppresses N-ethylation side products common with PPE at higher temperatures [8].
  • Cyclization-Methylation Integration: Dimethyl carbonate (DMC) serves a dual role as both carbonylating agent and methyl source under microwave irradiation (130°C, TBAC catalyst). This one-pot approach converts N-acetylated amino alcohols directly into 3-methylated-1,3-oxazolidin-2-ones, a strategy adaptable for synthesizing protected variants of the hydantoin ring within the spiro scaffold [2] [7].

Table 2: Microwave Parameters for Key Spirocore Cyclizations

Cyclization TypeCatalyst/SolventMW ConditionsYield Range (%)Application Relevance
ω-Arylaminonitrile → 2-IminopyrrolidinePPE / CHCl₃100°C, 5 min74-86Precursor to hydantoin via hydrolysis
ω-Arylaminonitrile → 2-IminopiperidinePPSE / Solvent-free150°C, 30 min71-74Direct piperidine ring formation
Amino alcohol → OxazolidinoneTBAC / DMC (solvent)130°C, TBACGood*Alternative hydantoin protection route

*Reported as "good" without quantification in source [2].

Stereochemical Control in Benzyl-Substituted Derivatives

The spiro junction inherently restricts conformational flexibility, but the N8-benzyl group and C3 substituents introduce stereochemical complexity influencing biological activity:

  • Conformational Rigor from Spiro Fusion: The spiro[4.5]decane architecture locks the piperidine and imidazolidine-2,4-dione rings perpendicularly. This rigidity orients the N8-benzyl group predominantly equatorially, minimizing 1,3-diaxial interactions and enhancing stability. Computational modeling confirms this benzyl orientation optimizes binding interactions at target sites (e.g., ATP synthase c-ring interface) by projecting aromatic rings into hydrophobic pockets [1] [7].
  • Impact of C3-Substituents on Stereoselectivity: While N8-benzyl substitution is achiral, introducing substituents at the C3 position of the hydantoin ring creates chiral centers. In situ cyclization methods (e.g., SPS using Fmoc-protected amino acids) allow diastereoselective control. Bulky hydrophobic groups (isobutyl, phenyl, 4-hydroxybenzyl) at C3 significantly modulate bioactivity. For instance, in mPTP inhibition assays, the 3-phenyl derivative 13d exhibits 38.7% inhibition, whereas the 3-(4-hydroxybenzyl) analogue 14f reaches 42.1% – highlighting stereoelectronic tuning opportunities [1].
  • Benzyl Group as a Conformational Anchor: The benzyl moiety’s bulk and hydrophobicity restrict rotation around the C-N8 bond. This enforced conformation enhances selectivity in protein binding. Molecular dynamics simulations reveal that benzyl derivatives maintain stable interactions within the DOR orthosteric pocket via π-stacking and hydrophobic contacts, unlike smaller alkyl chains, rationalizing their unique pharmacological profiles [6] [7].

Table 3: Influence of C3 Substituents (R) on Biological Activity in 8-Benzyl-1,3,8-Triazaspiro[4.5]decan-2-ones

C3 Substituent (R)Example CompoundmPTP Inhibition (% at 1 µM)Key Stereochemical Effect
Methyl14a19.4Minimal steric bulk; High conformational mobility
Isobutyl14c23.0Enhanced hydrophobic contact; Moderate steric constraint
Phenyl14d36.6Rigid planar group; Optimizes π-stacking
Benzyl (CH₂Ph)14e43.0Extended flexibility; Superior hydrophobic pocket filling
4-Hydroxybenzyl14f42.1H-bonding capacity; Maintains hydrophobic contact

Data adapted from mPTP inhibition assays [1].

Listed Compounds in Section

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one
  • Fmoc-Glycine-Rink amide resin
  • Fmoc-Glycine-Wang resin
  • N-Benzyl-4-piperidone
  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-3-carboxylic acid (14e)
  • Ethyl polyphosphate (PPE)
  • Trimethylsilyl polyphosphate (PPSE)
  • ω-(p-Tolylamino)butyronitrile
  • 1-(p-Tolyl)-2-iminopyrrolidine
  • 4-(p-Tolylamino)butyronitrile (1a)
  • 1-(p-Tolyl)-2-iminopiperidine (4a)
  • Dimethyl carbonate (DMC)
  • Tetrabutylammonium chloride (TBAC)

Properties

CAS Number

438621-58-0

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18)

InChI Key

ZIILOBDVULJBMD-UHFFFAOYSA-N

SMILES

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.